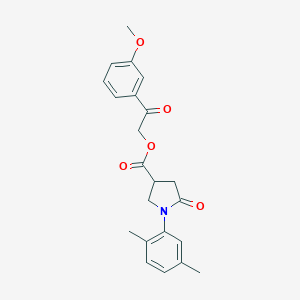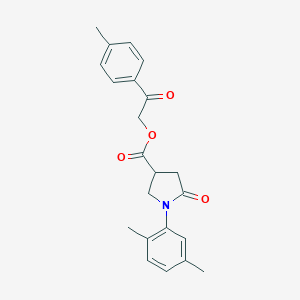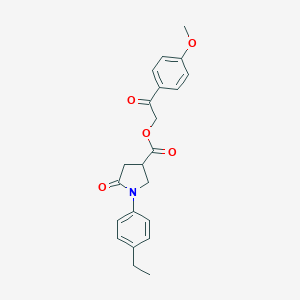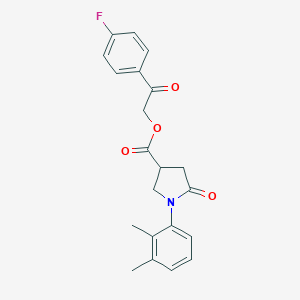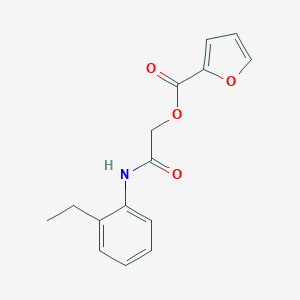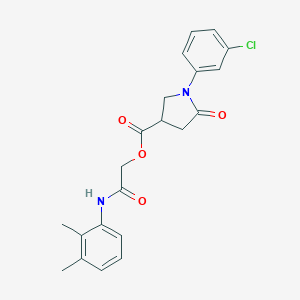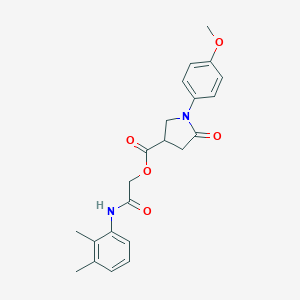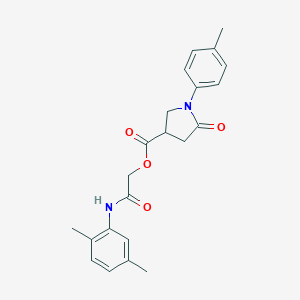![molecular formula C31H22N2O4 B271310 2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B271310.png)
2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid, also known as N-(2-Naphthyl)-2-[4-(2-thienylcarbonyl)phenyl]propanamide, is a chemical compound with potential use in scientific research. This compound belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit anti-inflammatory and analgesic properties.
作用機序
The mechanism of action of 2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid involves the inhibition of the COX enzyme. This compound binds to the active site of the enzyme and prevents it from converting arachidonic acid into prostaglandins. As a result, the production of prostaglandins is reduced, leading to a decrease in inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic properties, 2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid has been found to exhibit other biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using 2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid in lab experiments is its well-established mechanism of action. This compound has been extensively studied and its effects on the COX enzyme are well understood. Another advantage is its relatively low toxicity, which makes it a suitable candidate for in vitro and in vivo experiments. However, one limitation is its poor solubility in water, which can affect its bioavailability and limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid. One direction is the development of more potent and selective COX inhibitors based on this compound. Another direction is the investigation of its potential use in the treatment of cancer and neurodegenerative diseases. Furthermore, the use of this compound in combination with other drugs or therapies could enhance its therapeutic effects and reduce its side effects.
合成法
The synthesis of 2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid involves the reaction between 2-naphthylamine and 4-(2-thienylcarbonyl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction takes place in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. After the reaction, the product is purified by recrystallization or column chromatography.
科学的研究の応用
2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid has been extensively used in scientific research for its anti-inflammatory and analgesic properties. It has been found to inhibit the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. This compound has been used to study the mechanism of action of COX inhibitors and their potential use in the treatment of inflammatory diseases such as arthritis.
特性
製品名 |
2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid |
|---|---|
分子式 |
C31H22N2O4 |
分子量 |
486.5 g/mol |
IUPAC名 |
2-[[4-[naphthalen-2-yl(phenyl)carbamoyl]phenyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C31H22N2O4/c34-29(27-12-6-7-13-28(27)31(36)37)32-24-17-14-22(15-18-24)30(35)33(25-10-2-1-3-11-25)26-19-16-21-8-4-5-9-23(21)20-26/h1-20H,(H,32,34)(H,36,37) |
InChIキー |
JKFWCIGPJOVPST-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5C(=O)O |
正規SMILES |
C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



